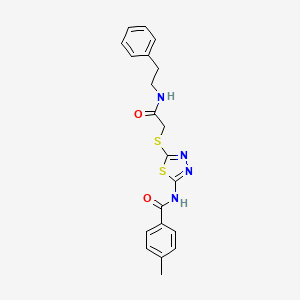![molecular formula C16H14F3N5O3 B2481249 N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluormethoxy)benzamid CAS No. 2034599-51-2](/img/structure/B2481249.png)
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluormethoxy)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H14F3N5O3 and its molecular weight is 381.315. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluormethoxy)benzamid:
Antimikrobielle Mittel
Diese Verbindung hat sich als potenzielles antimikrobielles Mittel erwiesen. Ihre Struktur ermöglicht es ihr, mit bakteriellen Zellwänden zu interagieren und deren Integrität zu stören, wodurch sie gegen eine Vielzahl von Bakterienstämmen wirksam ist. Forschungen haben ihre Wirksamkeit bei der Bekämpfung von Krankheitserregern wie Staphylococcus aureus und Escherichia coli gezeigt .
Antifungal Anwendungen
Neben ihren antibakteriellen Eigenschaften hat diese Verbindung eine signifikante antifungale Aktivität gezeigt. Sie kann das Wachstum von Pilzen wie Aspergillus fumigatus und Candida albicans hemmen, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Pilzinfektionen macht .
Antivirenforschung
Die einzigartige Struktur dieser Verbindung eignet sich auch für die antivirale Forschung. Sie wurde auf ihre Fähigkeit untersucht, die Virusreplikation zu hemmen, insbesondere bei Viren wie Influenza und Herpes-simplex-Virus. Ihr Mechanismus beinhaltet die Interferenz mit der viralen DNA-Synthese .
Krebstherapie
Diese Verbindung wurde auf ihr Potenzial in der Krebstherapie untersucht. Ihre Fähigkeit, die Apoptose (programmierter Zelltod) in Krebszellen zu induzieren, ohne normale Zellen zu beeinträchtigen, macht sie zu einem wertvollen Kandidaten für die Chemotherapie. Studien haben ihre Wirksamkeit gegen verschiedene Krebszelllinien gezeigt, darunter Brustkrebs und Lungenkrebs .
Entzündungshemmende Mittel
Forschungen haben sich auch auf die entzündungshemmenden Eigenschaften dieser Verbindung konzentriert. Sie kann die Immunantwort modulieren und Entzündungen reduzieren, indem sie wichtige Enzyme hemmt, die am Entzündungsprozess beteiligt sind. Dies macht sie zu einer potenziellen Behandlung für entzündliche Erkrankungen wie Arthritis und chronisch-entzündliche Darmerkrankungen .
Neuroprotektive Wirkungen
Die Verbindung hat sich in Bezug auf den Neuroprotektion, insbesondere im Kontext neurodegenerativer Erkrankungen wie Alzheimer und Parkinson, als vielversprechend erwiesen. Sie kann Neuronen vor oxidativem Stress und Apoptose schützen und so die kognitive Funktion erhalten .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wurde diese Verbindung auf ihr Potenzial untersucht, vor Herzerkrankungen zu schützen. Sie kann oxidativen Stress und Entzündungen in Herzgewebe reduzieren, die Schlüsselfaktoren bei der Entwicklung von Herzkrankheiten sind .
Arzneimittel-Abgabesysteme
Schließlich hat diese Verbindung Anwendungen in Arzneimittel-Abgabesystemen. Ihre chemischen Eigenschaften ermöglichen es ihr, als Träger für andere Medikamente verwendet zu werden, wodurch ihre Stabilität und Bioverfügbarkeit verbessert werden. Dies kann die Wirksamkeit verschiedener therapeutischer Mittel verbessern .
Eigenschaften
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-2-26-15-13-23-22-12(24(13)8-7-20-15)9-21-14(25)10-5-3-4-6-11(10)27-16(17,18)19/h3-8H,2,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWXOPCUQJNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/new.no-structure.jpg)
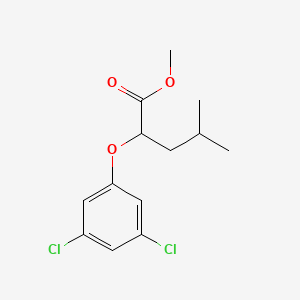

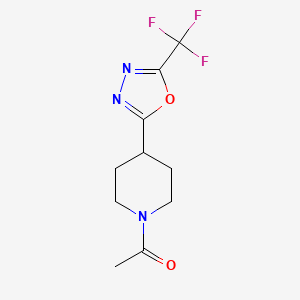
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)
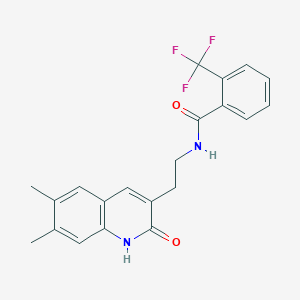
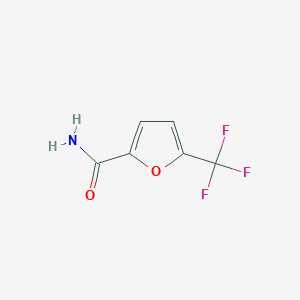


![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

